molecular formula C21H21N3O6 B11077992 Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11077992
M. Wt: 411.4 g/mol
InChI Key: ZGZZXZXXEKQRTO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a pyrrolidine ring, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction involving benzoic acid and ethanol in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the methoxyphenyl group and the benzoate ester through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

    Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

    Condensation: Acid or base catalysts are often employed in condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(3-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and interactions.

    Ethyl 4-(3-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate: The presence of a chlorine atom can introduce different electronic effects and steric hindrance.

    Ethyl 4-(3-{2-[(4-nitrophenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate: The nitro group can significantly alter the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and to interact with various molecular targets.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(4-methoxybenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H21N3O6/c1-3-30-21(28)14-4-8-15(9-5-14)24-18(25)12-17(20(24)27)22-23-19(26)13-6-10-16(29-2)11-7-13/h4-11,17,22H,3,12H2,1-2H3,(H,23,26)

InChI Key

ZGZZXZXXEKQRTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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